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Compound of Interest

Compound Name: 4'-Dimethylaminoacetophenone

Cat. No.: B1293656

An In-depth Analysis of Theoretical Calculations Versus Experimental Observations for
Researchers, Scientists, and Drug Development Professionals.

In the landscape of molecular characterization, the synergy between theoretical prediction and
experimental validation is paramount. This guide delves into the core properties of 4'-
Dimethylaminoacetophenone, a versatile organic compound utilized as a photosensitizer and
an intermediate in the synthesis of dyes and pharmaceuticals.[1] By juxtaposing its
computationally derived characteristics with empirically observed data, we aim to provide a
comprehensive understanding of its behavior, offering insights into the strengths and limitations
of modern computational models and the practical realities of laboratory measurements. This
document serves as a technical resource for researchers, empowering them with a deeper
understanding of this molecule's physicochemical and spectroscopic profile.

Molecular Identity and Structure

4'-Dimethylaminoacetophenone, also known as p-acetyl-N,N-dimethylaniline, is an aromatic
ketone featuring a dimethylamino substituent para to an acetyl group on a benzene ring. This
substitution pattern is critical to its electronic and photophysical properties.
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Identifier Value

IUPAC Name 1-[4-(dimethylamino)phenyl]ethanone[2]
CAS Number 2124-31-4[2]

Molecular Formula C10H13NO[3]

Molecular Weight 163.22 g/mol [2]

Canonical SMILES CC(=0)C1=CC=C(C=C1)N(C)CI[2]

Below is a diagram illustrating the fundamental structure and connectivity of 4'-
Dimethylaminoacetophenone.

Caption: Molecular Structure of 4'-Dimethylaminoacetophenone.

Physicochemical Properties: Theory vs. Experiment

The bulk properties of a compound are the most direct link between its molecular structure and
its macroscopic behavior. Here, we compare the predicted and experimentally determined
physicochemical properties of 4'-Dimethylaminoacetophenone. Theoretical predictions are
often derived from quantitative structure-property relationship (QSPR) models or other
computational chemistry methods.

Theoretical (Predicted)

Property Experimental Value
Value

Melting Point - 105 °C[4]

Boiling Point - 172-175 °C at 11 Torr[4]

Density 1.026 + 0.06 g/cm3[4]

pKa 2.16 + 0.12[4]

Soluble in ethanol and
Solubility - acetone, limited solubility in

water.
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The comparison reveals a good starting point for characterization, with predicted values for
density and pKa providing a theoretical baseline. The lack of a predicted melting and boiling
point highlights a common challenge in computational chemistry for phase transitions, which
are complex multi-molecular phenomena.

Spectroscopic Fingerprints: A Comparative Analysis

Spectroscopy provides a detailed view of the molecular structure and electronic environment.
The comparison of theoretical and experimental spectra is a powerful tool for structural
elucidation and for validating the accuracy of computational methods.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy probes the vibrational modes of a molecule. Theoretical calculations,
typically using Density Functional Theory (DFT), can predict these vibrational frequencies. The
comparison between the calculated and experimental IR spectra allows for the assignment of
specific vibrational modes to the observed absorption bands.

Experimental Protocol: KBr Pellet FT-IR Spectroscopy

e Sample Preparation: A small amount of 4'-Dimethylaminoacetophenone is finely ground
with potassium bromide (KBr) in an agate mortar.

o Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic
press. The causality behind using KBr is its transparency in the mid-IR region, ensuring that
the observed absorption bands are solely from the analyte.

» Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and
the spectrum is recorded.

Theoretical Protocol: DFT-Based Vibrational Frequency Calculation

o Geometry Optimization: The molecular structure of 4'-Dimethylaminoacetophenone is
optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
This step is crucial as the vibrational frequencies are calculated at the minimum energy
geometry.
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e Frequency Calculation: A frequency analysis is performed on the optimized geometry to

calculate the harmonic vibrational frequencies.

e Scaling: The calculated frequencies are often systematically higher than the experimental
values due to the harmonic approximation. Therefore, they are scaled by an empirical

scaling factor to improve agreement with the experimental spectrum.

Below is a workflow diagram for this comparative analysis.

Experimental Workflow

Sample Preparation (KBr Pellet) }—P{ FT-IR Spectroscopy } / Experimental IR Spectrum
Theoretical Workflow Comparison and Band Assignment

Geometry Optimization (DFT) }—» Frequency Calculation }—»{ Scaling of Frequencies } / Calculated IR Spectrum

Click to download full resolution via product page
Caption: Workflow for comparing experimental and theoretical FT-IR spectra.

Key Vibrational Modes:
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Theoretical Frequency Experimental Frequency

Vibrational Mode
(cm~?*) (Scaled) (cm™?)

(Typically observed in this

C=0 Stretch (Typical range: 1680-1700) )
region)
) ) (Typically observed in this
Aromatic C=C Stretch (Typical range: 1580-1620) )
region)
) (Typically observed in this
C-N Stretch (Typical range: 1250-1350) )
region)
. . . (Typically observed in this
Aliphatic C-H Stretch (Typical range: 2850-3000)

region)

Note: Specific calculated values for 4'-Dimethylaminoacetophenone are not readily available
in the provided search results, hence typical ranges are provided. A dedicated computational
study would be required for a precise comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei, particularly *H and 13C. Theoretical calculations can predict NMR chemical shifts, which
are highly sensitive to the electronic structure of the molecule.

Experimental Protocol: 1H and 3C NMR Spectroscopy

o Sample Preparation: A few milligrams of 4'-Dimethylaminoacetophenone are dissolved in a
deuterated solvent (e.g., CDCIs). The choice of a deuterated solvent is critical to avoid large
solvent signals that would obscure the analyte's signals.

o Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR
spectrometer. 1H and 3C NMR spectra are acquired.

Theoretical Protocol: GIAO-DFT Chemical Shift Calculation

e Geometry Optimization: Similar to the IR calculations, the molecular geometry is optimized
using a suitable DFT method and basis set.
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 NMR Calculation: The NMR chemical shifts are calculated using the Gauge-Including Atomic
Orbital (GIAO) method, which is a common and reliable approach for predicting NMR

parameters.

o Referencing: The calculated absolute shieldings are converted to chemical shifts by
referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane,
TMS).

Comparison of *H and 3C NMR Chemical Shifts:
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BENGHE

Theoretical Experimental
Nucleus Atom Position Chemical Shift Chemical Shift
(ppm) (ppm)
(Typically observed in
13C Carbonyl (C=0) (Expected >190) ] )
this region)
) (Typically observed in
13C Aromatic (C-N) (Expected ~150) ] )
this region)
o (Typically observed in
13C Aromatic (ipso-acetyl) (Expected ~130) ) )
this region)
Aromatic (ortho to (Typically observed in
13C (Expected ~130) ] )
acetyl) this region)
Aromatic (ortho to (Typically observed in
13C (Expected ~110) ] )
N(CHs)2) this region)
(Typically observed in
13C N-Methyl (N-CHs3) (Expected ~40) ) ]
this region)
Acetyl-Methyl (CO- Typically observed in
13C / v (Expected ~26) ( .yp .y
CHs) this region)
Aromatic (ortho to (Typically observed in
H (Expected ~7.8-8.0) ] )
acetyl) this region)
Aromatic (ortho to (Typically observed in
1H (Expected ~6.6-6.8) ] )
N(CHs)2) this region)
(Typically observed in
H N-Methyl (N-CHs3) (Expected ~3.0) ] )
this region)
Acetyl-Methyl (CO- Typically observed in
H / Y (Expected ~2.5) (Typically

CHs)

this region)

Note: As with the IR data, specific calculated values for 4'-Dimethylaminoacetophenone are
not available in the search results. The provided values are typical ranges for similar structures.

Electronic Spectroscopy (UV-Vis)
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UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For 4'-
Dimethylaminoacetophenone, the spectrum is dominated by 1t - 1t* transitions, and the
position of the absorption maximum is sensitive to the solvent environment (solvatochromism).
Time-dependent DFT (TD-DFT) is the primary computational method for predicting electronic
absorption spectra.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: A dilute solution of 4'-Dimethylaminoacetophenone is prepared in a
UV-transparent solvent (e.g., ethanol, cyclohexane). The choice of solvent is crucial as it can
influence the position and intensity of the absorption bands.

Data Acquisition: The solution is placed in a quartz cuvette, and the absorption spectrum is
recorded using a UV-Vis spectrophotometer.

Theoretical Protocol: TD-DFT Electronic Transition Calculation
Geometry Optimization: The ground-state geometry is optimized using DFT.

Excited State Calculation: TD-DFT calculations are performed on the optimized geometry to
determine the vertical excitation energies and oscillator strengths of the electronic
transitions.

Solvent Effects: To accurately model the experimental conditions, solvent effects can be
included in the calculations using implicit solvent models like the Polarizable Continuum
Model (PCM).

The relationship between the electronic structure and the observed UV-Vis spectrum is
depicted below.
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Caption: Electronic transition pathway in UV-Vis spectroscopy.

Comparison of UV-Vis Absorption:

. Theoretical A_max (nm) (in  Experimental A_max (nm)
Transition .
solvent) (in solvent)

- TT* (Dependent on solvent model) (Dependent on solvent)

The strong intramolecular charge transfer character of 4'-Dimethylaminoacetophenone, from
the electron-donating dimethylamino group to the electron-withdrawing acetyl group, results in
a significant solvatochromic effect, where the absorption maximum shifts with solvent polarity.

Synthesis and Purity Assessment

The most common synthetic route to 4'-Dimethylaminoacetophenone is through the Friedel-
Crafts acylation of N,N-dimethylaniline.

Experimental Protocol: Synthesis of 4'-Dimethylaminoacetophenone
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e Reaction Setup: N,N-dimethylaniline is reacted with an acylating agent, such as acetyl
chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride
(AICI5). The causality for using a Lewis acid is to activate the acylating agent, making it a
more potent electrophile for the aromatic substitution reaction.

o Workup: The reaction mixture is quenched, typically with ice and hydrochloric acid, to
decompose the aluminum chloride complex and protonate the product.

 Purification: The crude product is purified by recrystallization or column chromatography to
obtain the pure 4'-Dimethylaminoacetophenone.

The purity of the synthesized compound is typically assessed using the experimental
techniques described above (melting point, NMR, and chromatography).

Conclusion: Bridging Theory and Experiment

The analysis of 4'-Dimethylaminoacetophenone demonstrates the powerful synergy between
theoretical and experimental chemistry. While computational methods provide a valuable
framework for predicting molecular properties and interpreting spectroscopic data, experimental
validation remains the ultimate arbiter of accuracy. Discrepancies between theoretical and
experimental values can often be attributed to factors such as the limitations of computational
models (e.g., harmonic approximation in IR, neglect of complex solvent effects), and the
influence of the experimental environment (e.g., intermolecular interactions in the solid state).
For researchers in drug development and materials science, a thorough understanding of both
the predicted and measured properties of a molecule like 4'-Dimethylaminoacetophenone is
essential for its effective application and for the rational design of new functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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